ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of a formyl group at the 3-position and an oxo group at the 4-position of the pyrido[1,2-a]pyrimidine ring, along with a piperidine ring substituted at the 4-position with an ethyl ester group, makes this compound structurally unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 1-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-24-17(23)12-6-9-19(10-7-12)15-13(11-21)16(22)20-8-4-3-5-14(20)18-15/h3-5,8,11-12H,2,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXXAIYRPLBBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The formylation at the 3-position can be introduced using formylating agents such as formic acid or formamide in the presence of catalysts. The oxo group at the 4-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The final step involves the esterification of the piperidine ring with ethyl chloroformate or ethyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and further derivatized to form amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Formylating Agents: Formic acid, formamide.
Esterification Agents: Ethyl chloroformate, ethyl bromoacetate.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amides, other ester derivatives.
Scientific Research Applications
Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards certain receptors or enzymes, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds such as:
This compound: Similar structure but with different substituents or functional groups.
Pyrido[1,2-a]pyrimidine derivatives: Compounds with variations in the pyrido[1,2-a]pyrimidine core, such as different positions of formyl or oxo groups.
Piperidine derivatives: Compounds with different substituents on the piperidine ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components: the pyrido[1,2-a]pyrimidine core and the piperidine ring. The presence of a formyl group and a carboxylate moiety suggests potential reactivity that may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | Not specified |
| Purity | Typically >95% |
Antitumor Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit substantial antitumor effects. For instance, related pyrido[1,2-a]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models.
In a study involving a Karpas-422 xenograft model, compounds structurally related to this pyrido derivative demonstrated robust antitumor effects at dosages of 160 mg/kg administered twice daily, suggesting a strong potential for further clinical development .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
- Interaction with Receptors : Some derivatives interact with specific receptors involved in cell signaling pathways, leading to altered cell growth and apoptosis.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and modifications to the pyrido core can significantly influence potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| N-acetyl | Increased potency against cancer cells |
| Fluorine substitution | Enhanced receptor binding affinity |
| Alkyl chain length | Modulates lipophilicity and bioavailability |
Case Studies
Several case studies have highlighted the effectiveness of related compounds:
- Case Study 1 : A derivative with a similar piperidine structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This indicates significant cytotoxicity towards tumor cells while sparing normal cells .
- Case Study 2 : In vivo studies demonstrated that administration of a related compound significantly reduced tumor size in xenograft models, correlating with increased apoptosis markers observed in histological analyses .
Q & A
Basic: What are the optimal reaction conditions for synthesizing ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclization and functional group transformations. Key considerations include:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to stabilize intermediates and enhance reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may facilitate specific steps, such as esterification or ring closure .
- Temperature Control : Reactions may require precise temperature gradients (e.g., reflux conditions for cyclization steps) to avoid side products .
- Purity Monitoring : Intermediate purification via column chromatography or recrystallization is critical to ensure high yields in subsequent steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of analytical methods is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structural integrity of the pyrido[1,2-a]pyrimidinone core and piperidine substituents .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity, especially for detecting polar byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and identifies fragmentation patterns .
- Infrared Spectroscopy (IR) : IR can track functional groups like the formyl (C=O stretch at ~1700 cm⁻¹) and ester carbonyl groups .
Advanced: How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?
Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) enable:
- Transition State Analysis : Identify energy barriers for key steps like cyclization or formylation .
- Solvent Effects Modeling : Predict solvent interactions using COSMO-RS to optimize solvation effects .
- Machine Learning (ML) : Train ML models on existing reaction data to predict optimal catalysts or conditions, reducing trial-and-error experimentation .
- Synergy with Experimentation : Validate computational predictions with small-scale reactions, creating a feedback loop for iterative optimization .
Advanced: How can researchers resolve contradictions in reported synthetic yields for structurally related compounds?
Methodological Answer:
Discrepancies in yields often arise from subtle differences in reaction parameters. A systematic approach includes:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) and identify critical factors .
- Cross-Validation : Compare protocols from independent studies (e.g., vs. 9) to assess reproducibility under standardized conditions.
- Byproduct Analysis : Employ LC-MS to detect trace impurities that may indicate competing reaction pathways .
- Replication Studies : Reproduce conflicting results in controlled environments, adjusting one variable at a time to pinpoint inconsistencies .
Intermediate: What strategies improve yield and selectivity in multi-step synthesis?
Methodological Answer:
- Step-Wise Optimization : Prioritize steps with the lowest yields for re-engineering. For example, optimize the formylation step using protecting groups to prevent over-oxidation .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation vs. enzymatic catalysts for stereoselectivity) .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion points .
- Workflow Integration : Combine flow chemistry for exothermic steps and batch processes for equilibration-sensitive reactions .
Advanced: How to design experiments for efficient optimization of reaction parameters?
Methodological Answer:
- Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between variables (e.g., temperature, solvent ratio) and outputs (yield, purity) .
- High-Throughput Screening (HTS) : Automate parallel reactions in microtiter plates to test hundreds of conditions rapidly .
- Meta-Analysis : Aggregate data from literature (e.g., ) to identify trends in solvent/catalyst efficacy for similar pyrido-pyrimidinone syntheses.
- Risk Assessment : Prioritize parameters with the highest uncertainty using failure mode and effects analysis (FMEA) .
Advanced: What methodologies address challenges in scaling up laboratory-scale syntheses?
Methodological Answer:
- Kinetic Profiling : Determine rate-limiting steps via time-course studies to avoid bottlenecks in continuous reactors .
- Thermodynamic Safety Analysis : Use differential scanning calorimetry (DSC) to assess exothermic risks during scale-up .
- Membrane Separation : Implement nanofiltration or solvent-resistant membranes to purify intermediates without distillation .
- Process Analytical Technology (PAT) : Integrate real-time analytics (e.g., pH, turbidity sensors) for automated quality control .
Basic: How to validate the biological activity of this compound in target identification studies?
Methodological Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to putative targets like kinases .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using cell-based assays (e.g., luciferase reporters for pathway inhibition) .
- Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended interactions .
- Computational Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite to guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
